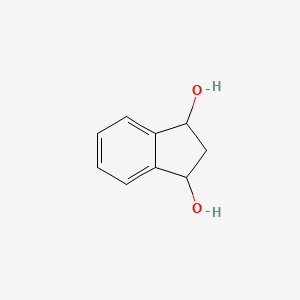

Indane-1,3-diol

Description

Contextual Significance of Indane Scaffolds in Organic Chemistry

The indane scaffold, a bicyclic structure comprising a benzene (B151609) ring fused to a cyclopentane (B165970) ring, holds significant importance in organic chemistry and has emerged as a privileged structural motif in various research fields, particularly in medicinal chemistry and the synthesis of complex molecules core.ac.ukresearchgate.netresearchgate.net. Its rigid bicyclic nature provides a stable platform for introducing diverse substituents, allowing for fine-tuning of physicochemical properties and biological activities researchgate.netresearchgate.net. This structural rigidity is advantageous in drug design, as it can lead to more specific interactions with biological targets and potentially reduce conformational flexibility that might otherwise lead to off-target effects researchgate.netresearchgate.net. Indane derivatives are found in compounds with anticancer, anti-inflammatory, and neuroprotective properties, underscoring their value in medicinal chemistry researchgate.netresearchgate.net. Furthermore, the indane skeleton serves as a key motif in ligands for chiral catalysts, facilitating asymmetric synthesis rsc.org. The historical development of indane chemistry traces back to its identification in coal tar, with early research focusing on simple alkyl-substituted indanes to understand structure-property relationships .

Overview of Indane-1,3-diol as a Privileged Structural Motif

Indane-1,3-diol (CAS 60414-82-6) is characterized by the presence of two hydroxyl groups at the 1 and 3 positions of the indane ring guidechem.comchemicalbook.com. This vicinal diol arrangement, particularly in its cis configuration, makes it a valuable chiral building block for synthesizing more complex molecules, including pharmaceutical intermediates . The compound's structure, with its two stereocenters, allows for enantioselective synthesis, a critical aspect in the development of enantiomerically pure drugs rsc.org. Its potential as a precursor for key synthons, such as (−)-cis-(1S,2R)-1-aminoindan-2-ol, which is used in the synthesis of the HIV protease inhibitor Indinavir, highlights its significance . The molecule's properties, such as its molecular weight of approximately 150.17 g/mol and a computed XLogP3 value of 0.4, are documented guidechem.comnih.gov.

Historical Perspectives on Indane-Related Chemical Research

The study of indane chemistry dates back to the late 19th and early 20th centuries with the identification of indane as a component of coal tar . Early research focused on simple alkyl-substituted indanes, exploring the relationship between substitution patterns and chemical properties . The mid-20th century saw significant advancements in synthetic methodologies, enabling the creation of more complex indane derivatives . This progression laid the groundwork for understanding how multiple substitutions could modulate molecular characteristics for various applications . The development of modern spectroscopic and computational techniques further revolutionized the study of substituted indanes, allowing for precise characterization and property prediction . Contemporary research continues to expand the applications of indane derivatives into fields like medicinal chemistry and materials science .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVTRKZZDKQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indane 1,3 Diol

Precursor Synthesis Strategies Utilizing Indane-1,3-dione

Indane-1,3-dione serves as the crucial starting material for the synthesis of indane-1,3-diol. Its preparation typically involves cyclization reactions, often starting from phthalate (B1215562) derivatives.

A widely employed and straightforward method for synthesizing indane-1,3-dione involves the condensation of phthalate derivatives with malonic esters or related compounds, followed by hydrolysis and decarboxylation. This process typically begins with the nucleophilic addition of an alkyl acetate (B1210297) or malonic ester to a dialkyl phthalate under basic conditions. This reaction yields an intermediate, such as a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. Subsequent heating under acidic conditions facilitates the hydrolysis and in situ decarboxylation of this intermediate, affording indane-1,3-dione mdpi.comvulcanchem.comwikipedia.org.

A representative two-step procedure involves reacting diethyl phthalate with diethyl malonate in dimethylformamide (DMF) catalyzed by sodium ethylate at temperatures ranging from 80–120°C. This condensation step produces 1,3-indandione-2,2-diethyl dicarboxylate. The subsequent hydrolysis and decarboxylation are carried out using 3M sulfuric acid at 90°C, yielding indane-1,3-dione with reported yields of approximately 82.1% for this final step after recrystallization .

Table 1: Synthesis of Indane-1,3-dione via Condensation and Decarboxylation

| Step | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | References |

| Condensation | Diethyl phthalate, Diethyl malonate | Sodium ethylate | DMF | 80–120 | N/A | |

| Hydrolysis & Decarboxylation | Intermediate (e.g., 1,3-indandione-2,2-diethyl dicarboxylate) | 3M Sulfuric acid | Water | 90 | ~82.1 | |

| Overall (Phthalate + Ethyl Acetate) | Dialkyl phthalate, Alkyl acetate | Base (e.g., sodium ethoxide) | Various | Various | ~50 | mdpi.comwikipedia.org |

The decarboxylation step is integral to the primary synthesis route, occurring after the hydrolysis of the intermediate formed from the condensation reaction. This process effectively removes a carboxyl group, leading to the formation of the desired indane-1,3-dione structure mdpi.comwikipedia.org. For instance, the sodium salt of 2-ethoxycarbonyl-1,3-indandione undergoes decarboxylation upon treatment with acid to yield indane-1,3-dione wikipedia.org.

Beyond the classical condensation-hydrolysis-decarboxylation sequence, several advanced synthetic strategies have been developed to access indane-1,3-dione and its derivatives. One such route involves the conversion of phthalic anhydride (B1165640) using diethyl malonate in the presence of montmorillonite (B579905) KSF clay or ethyl acetoacetate (B1235776) with acetic anhydride and triethylamine (B128534) encyclopedia.pub.

Another approach starts from 2-ethynylbenzaldehyde. A copper-catalyzed intramolecular annulation reaction yields 3-hydroxy-2,3-dihydro-1H-inden-1-one, which is subsequently oxidized using Jones' reagent to produce indane-1,3-dione in high yields (95%) encyclopedia.pub. Alternative oxidation methods for indane or indene (B144670) derivatives have also been reported, employing systems such as N-hydroxyphthalimide (NHPI) with tert-butyl nitrite, H₂O₂ with a Mn catalyst, or pyridinium (B92312) dichromate (PCC), although these methods often result in limited yields (17-18%) encyclopedia.pub. Palladium(0)-catalyzed reactions involving tert-butyl isocyanide insertion offer another pathway for synthesizing indane-1,3-dione derivatives rsc.org.

Table 2: Selected Advanced Synthetic Routes to Indane-1,3-dione

| Starting Material(s) | Key Reaction(s) | Conditions | Yield (%) | References |

| Phthalic anhydride, Diethyl malonate | Condensation, Decarboxylation | Montmorillonite KSF clay | N/A | encyclopedia.pub |

| Phthalic anhydride, Ethyl acetoacetate | Condensation, Decarboxylation | Acetic anhydride, Triethylamine | N/A | encyclopedia.pub |

| 2-Ethynylbenzaldehyde | Cu-catalyzed intramolecular annulation, Oxidation | Oxidation with Jones' reagent | ~95 | encyclopedia.pub |

| Indane/Indene | Oxidation | NHPI/t-BuONO, H₂O₂/Mn catalyst, PCC/Adogen 464/sodium percarbonate | 17–18 | encyclopedia.pub |

| Various precursors | Palladium(0)-catalyzed reaction with tert-butyl isocyanide, followed by hydrolysis | Palladium catalyst | Good | rsc.org |

Reduction of Indane-1,3-dione to Indane-1,3-diol

The transformation of the diketone indane-1,3-dione into the diol indane-1,3-diol is typically achieved through reduction, most commonly via catalytic hydrogenation.

Heterogeneous catalytic hydrogenation is a robust and scalable method for reducing the carbonyl groups of indane-1,3-dione to hydroxyl groups. Common heterogeneous catalysts employed for this transformation include ruthenium on carbon (Ru/C) and Raney Nickel researchgate.netnih.gov.

The hydrogenation of indane-1,3-dione typically involves reacting it with hydrogen gas under pressure in the presence of the catalyst. Reaction conditions such as temperature, hydrogen pressure, solvent, and catalyst loading significantly influence the reaction rate, yield, and diastereoselectivity. For instance, using a commercial Ru/C catalyst in isopropanol (B130326) at 100°C and 50 bar H₂ pressure has been investigated. Under optimized conditions, yields of indane-1,3-diol (referred to as 4b in some literature) can reach up to 78% researchgate.netnih.gov. The hydrogenation process often yields a mixture of cis and trans diastereoisomers, with the cis isomer frequently being the kinetically favored product, often observed in ratios around 7:3 (cis:trans) researchgate.netnih.gov.

Table 3: Heterogeneous Catalytic Hydrogenation of Indane-1,3-dione to Indane-1,3-diol

| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | cis:trans Ratio | References |

| Indane-1,3-dione | Ru/C | Isopropanol | 50 | 100 | ~78 | ~7:3 | researchgate.netnih.gov |

| Indane-1,3-dione | Raney Ni | Various | Various | Various | Good | Various | researchgate.net |

| Indane-1,3-dione | Ru/C | Isopropanol | 50 | 150 | ~68 | 68:32 | researchgate.netacs.org |

During the catalytic hydrogenation of indane-1,3-dione, a selective monohydrogenation pathway can be observed, leading to the formation of 3-hydroxy-indanone as an intermediate. This occurs when the reaction conditions are milder or when the reaction is stopped after the reduction of only one carbonyl group. For example, achieving monohydrogenation to 3-hydroxy-indanone (8a) has been reported at 100°C, while further elevation of the temperature to 150°C promotes the formation of the diol researchgate.netacs.org. This selective monohydrogenation highlights the potential for controlled reduction to access different oxidation states of the indane scaffold.

Compound Name Index:

Indane-1,3-diol

Indane-1,3-dione

3-Hydroxy-indanone

Stereochemical Aspects and Control in Indane 1,3 Diol Synthesis

Enantioselective and Diastereoselective Synthesis Approaches

Achieving precise control over the spatial arrangement of atoms in indane-1,3-diol molecules is essential for their application as chiral synthons. This involves strategies that dictate the formation of specific diastereomers and the induction or retention of stereocenters.

Control over cis- and trans-Diastereomer Formation

The synthesis of indane derivatives can lead to the formation of both cis and trans diastereomers of indane-1,3-diol. While direct methods for controlling the formation of these isomers from a common prochiral precursor are not extensively detailed in the available literature, the separation of cis and trans isomers is often a prerequisite for subsequent enantioselective transformations rsc.org. For instance, in the context of indane skeleton construction, certain catalyzed intramolecular Michael addition reactions have demonstrated high cis-selectivity, suggesting that the stereochemical outcome can be influenced by the reaction pathway and catalyst employed rsc.orgacs.org. The necessity of separating isomers highlights that both cis and trans forms can arise, requiring purification steps before further stereochemical manipulation rsc.org.

Stereocenter Induction and Retention

The creation of new stereocenters with defined configurations (induction) or the preservation of existing stereochemistry during chemical transformations (retention) are key aspects of stereoselective synthesis. In the realm of indane derivatives, methods such as rhodium-catalyzed C-H functionalization, involving the insertion of aryldiazoacetates into benzyl (B1604629) silyl (B83357) ethers, have shown promise in generating stereocenters with high diastereoselectivity and enantioselectivity, contingent on careful catalyst selection organic-chemistry.org. Many of the desymmetrization strategies discussed below inherently involve the induction of stereochemistry onto prochiral or meso substrates, thereby generating enantiomerically enriched indane-1,3-diols.

Desymmetrization of meso-Indane-1,3-diols

Desymmetrization offers an elegant route to chiral molecules from achiral or meso precursors. For indane-1,3-diols, several catalytic methods have been developed to selectively functionalize one of the two identical hydroxyl groups in meso compounds, leading to enantiomerically enriched products.

Chiral Guanidine-Catalyzed Silylation

Chiral guanidine (B92328) catalysts have proven effective in the enantioselective silylation of meso-indane-1,3-diols, facilitating their desymmetrization researchgate.netthieme-connect.com. This process typically involves reacting the meso-diol with a chlorosilane in the presence of a chiral guanidine catalyst, resulting in the selective silylation of one hydroxyl group. The efficacy of this method is influenced by the substitution pattern on the indane ring, particularly the presence of a fused phenyl ring, which is crucial for achieving high selectivity researchgate.netthieme-connect.com. For example, the silylation of a substituted meso-indane-1,3-diol (meso-7) using a chiral guanidine catalyst under optimized conditions yielded the corresponding mono-silylated product (1R,3S)-8 in 51% yield with 95% enantiomeric excess (ee) within one hour, with 10% of the starting material (meso-9) remaining thieme-connect.com. This approach can also be enhanced through additive Horeau amplification, further improving selectivity thieme-connect.com.

Table 1: Chiral Guanidine-Catalyzed Silylation of Meso-Indane-1,3-diols

| Substrate (Derivative) | Catalyst Type | Silylating Agent | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) | Reference |

| meso-7 | Chiral Guanidine | Chlorosilane | 1 h | 51 | 95 | Not specified | thieme-connect.com |

Acylative Desymmetrization by Chiral Catalytic Systems

Acylative desymmetrization, employing chiral catalysts to selectively acylate one hydroxyl group of a meso-indane-1,3-diol, is another significant strategy. For instance, the enantioselective monobenzoylation of cis-indane-1,3-diol has been accomplished using a phosphinite-derived quinine (B1679958) catalyst, yielding the mono-benzoylated product with 72% yield and 99% ee rsc.org. Trost's ProPhenol catalyst system has also been successfully utilized for the desymmetrizing benzoylation of a prochiral 1,3-diol intermediate, demonstrating its applicability to cyclic molecules featuring geminal hydroxymethyl groups nih.gov. Additionally, chiral N,N-4-dimethylaminopyridine (DMAP) derivatives, readily prepared through multicomponent reactions, have been employed for the acylative desymmetrization of cyclic meso-1,2-diols and related structures, providing monoacylated products in moderate to good yields and high enantiomeric ratios researchgate.net.

Table 2: Acylative Desymmetrization of Indane-1,3-diols

| Substrate (Derivative) | Catalyst Type | Acylating Agent | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| cis-indane-1,3-diol 109 | Quinine-derived phosphinite | Benzoyl chloride | Not specified | 72 | 99 | rsc.org |

| Prochiral 1,3-diol 11 | Trost's ProPhenol | Benzoylation | Not specified | Not specified | Not specified | nih.gov |

| Cyclic meso-1,2-diols | Chiral DMAP derivative | Acylating agent | Not specified | Moderate to good | High (er) | researchgate.net |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution provides a means to enrich the enantiomeric purity of indane-1,3-diols or their derivatives by selectively reacting with one enantiomer in a racemic mixture. A notable approach is the DYKAT (Dynamic Kinetic Resolution combined with Epimerization) strategy, which integrates enzymatic acylation with a ruthenium catalyst for epimerization. This method has been applied to (±)/meso mixtures of 1,3-diols, yielding di-protected products in high yield (89%) and exceptional enantiopurity (99.9% ee) rsc.org. Chemical kinetic resolution techniques, such as the copper-catalyzed regioselective dehydrogenative Si–O-coupling of acyclic 1,3-diols, also enable enantioselective silylation of one hydroxyl group using chiral ligands acs.org. This method can achieve good to excellent selectivity factors, dependent on the choice of hydrosilane acs.org. Furthermore, organocatalyzed asymmetric acylations have been developed for kinetic resolution, sometimes enhanced by Horeau amplification to improve enantioselectivity acs.orgresearchgate.net.

Table 3: Kinetic Resolution Strategies for Indane-1,3-diols

| Substrate (Derivative) | Method/Catalyst | Reactant | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Selectivity Factor (s) | Reference |

| (±)/meso 1,3-diol 109 | DYKAT (CAL-B + Ru catalyst) | Not specified | Not specified | 89 | 99.9 | Not specified | rsc.org |

| Acyclic 1,3-diols | Cu-H + (R,R)-Ph-BPE | Hydrosilane | Not specified | Good to excellent | Not specified | Good to excellent | acs.org |

Compound List:

Indane-1,3-diol (including cis-1,3-Indandiol)

(−)-cis-(1S,2R)-1-aminoindan-2-ol

Indinavir (Crixivan®)

Diethyl phthalate (B1215562)

Diethyl malonate

1,3-indandione-2,2-diethyl dicarboxylate

meso-7 (substituted indane-1,3-diol)

(1R,3S)-8 (mono-silylated product)

meso-9 (starting material for silylation)

cis-indane-1,3-diol 109

(±)/meso mixture of 1,3-diol 109

homochiral diol 110

dibenzoylated product 111

racemic monobenzoylated 110

Application of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure Indane-1,3-diol and its derivatives is a critical area in organic chemistry, given their presence in various natural products and pharmaceuticals. The application of chiral auxiliaries and ligands has proven instrumental in achieving high levels of stereocontrol in these synthetic endeavors. These strategies primarily involve the desymmetrization of prochiral precursors or the stereoselective modification of existing indane scaffolds.

1 Desymmetrization of Prochiral Precursors

A significant approach to obtaining chiral Indane-1,3-diols involves the desymmetrization of meso-indan-1,3-diols. This strategy leverages chiral catalysts or auxiliaries to selectively functionalize one of the enantiotopic groups within the molecule.

Chiral Guanidine Catalysis for Silylation: Chiral guanidines have emerged as effective catalysts for the enantioselective silylation of meso-indan-1,3-diols. This process yields silylated chiral diols with high yields and excellent enantioselectivities. Research indicates that the presence of a fused phenyl ring on the indane substrate is essential for achieving high selectivity in these reactions researchgate.netthieme-connect.com. The silylation reaction, utilizing chlorosilanes, can be fine-tuned by selecting appropriate catalysts and chlorosilane reagents based on the substituents at the C-2 position of the indane-1,3-diol. In some instances, a double silylative kinetic resolution with additive Horeau amplification has been observed, further enhancing selectivity thieme-connect.com.

Chiral DMAP Derivatives for Acylation: Chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have also been employed for the acylative desymmetrization of cyclic meso-1,3-diols, including indane-1,3-diols. These catalysts facilitate the enantioselective transfer of an acyl group, leading to chiral mono-acylated products researchgate.net.

Quinine-Derived Catalysts for Monobenzoylation: The desymmetrization of cis-indane-1,3-diol has been achieved through enantioselective monobenzoylation catalyzed by phosphinite-derived quinine catalysts. This method successfully yielded the homochiral diol with a high enantiomeric excess (ee) of 99% and a yield of 72%, alongside a minor amount of the dibenzoylated product rsc.org. The high enantioselectivity was attributed to the initial acylation step.

Table 1: Desymmetrization Strategies for Indane-1,3-Diols and Related Compounds

| Precursor | Reaction Type | Catalyst/Auxiliary Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Feature | Reference |

| meso-Indane-1,3-diol | Enantioselective Silylation | Chiral Guanidine | Good | High | Fused phenyl ring essential for selectivity | researchgate.netthieme-connect.com |

| meso-Indane-1,3-diol | Acylative Desymmetrization | Chiral DMAP Derivative | Not Specified | Not Specified | Not Specified | researchgate.net |

| cis-Indane-1,3-diol | Monobenzoylation | Phosphinite-derived Quinine | 72 | 99 | High ee achieved via initial acylation | rsc.org |

2 Asymmetric Synthesis via Indane-1,3-dione Reduction and Related Pathways

While direct asymmetric reduction of indane-1,3-diones to Indane-1,3-diols using specific chiral auxiliaries or ligands is not extensively detailed in the provided snippets, related strategies involving indane precursors highlight the utility of these tools.

Metal-Catalyzed Reduction/Hydrogenation: Chiral ligands play a crucial role in metal-catalyzed transformations that lead to chiral indane derivatives, including indanols and precursors to diols. For instance, chiral ferrocenyl ligands, when used in conjunction with rhodium catalysts, have provided access to enantiopure indanols rsc.org. These indanols are structurally related to indane-1,3-diols and represent a class of chiral indane compounds synthesized using chiral ligand technology.

Furthermore, palladium-catalyzed hydrogenative desymmetrization of 1,3-indanediones has been reported to yield chiral β-hydroxy ketones researchgate.net. These β-hydroxy ketones are valuable intermediates that can be further transformed into chiral 1,3-diols. Although this specific pathway does not directly produce the diol in one step, it demonstrates the application of chiral catalysis in generating stereocenters that are precursors to the desired diol structure.

Chiral ligands such as SPINOL and Xyl-P-Phos have also shown efficacy in various asymmetric reactions, underscoring their broad applicability in constructing chiral molecular frameworks, including those related to indane structures rsc.org.

Table 2: Chiral Ligands in Indane Synthesis (Related to Diol Precursors)

| Metal Catalyst | Chiral Ligand | Reaction Type | Product Type (Related to Diols) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rhodium | Chiral Ferrocenyl | C-C activation, C-H arylation | Enantiopure Indanols | Not Specified | High | rsc.org |

| Palladium | Not Specified | Hydrogenative Desymmetrization of 1,3-indanediones | Chiral β-hydroxy ketones | High | High | researchgate.net |

| Rhodium | (R)-MonoPhos® | Asymmetric Cyclization of Chalcone Derivatives | Chiral 3-aryl-1-indanones | High | Up to 95 | beilstein-journals.org |

The development of these stereoselective methods, employing both chiral auxiliaries and ligands, continues to advance the efficient synthesis of chiral Indane-1,3-diol and its valuable derivatives.

Derivatives and Functionalization of Indane 1,3 Diol

Chemoselective Functionalization of Hydroxyl Groups

The presence of two hydroxyl groups in indane-1,3-diol offers opportunities for selective chemical modifications. Research has demonstrated the feasibility of chemoselective functionalization, allowing for the selective derivatization of one hydroxyl group over the other, or the differentiation between the two hydroxyls based on their stereochemical environment.

For instance, enantioselective monobenzoylation of cis-indane-1,3-diol has been achieved using chiral catalysts, yielding monoester derivatives with high enantiomeric purity rsc.org. Similarly, enantioselective silylation of meso-indane-1,3-diols has been accomplished using chiral guanidine (B92328) catalysts and chlorosilanes, demonstrating a method for the selective protection or derivatization of one hydroxyl group researchgate.netualberta.ca. These reactions highlight the ability to control the reactivity of the hydroxyl groups, enabling the synthesis of specific mono-functionalized products.

Synthesis of Indane-1,3-diol Esters and Ethers

The hydroxyl groups of indane-1,3-diol are amenable to esterification and etherification, leading to a variety of derivatives.

Monopropionate Derivatives

Indane-1,3-diol monopropionate is a known derivative, identified as a component in certain natural extracts researchgate.net. While specific synthetic routes from indane-1,3-diol are not detailed in the provided literature, the existence of this monopropionate ester indicates the feasibility of esterification reactions with propionic acid or its derivatives.

Benzoylated Derivatives

Benzoylated derivatives of indane-1,3-diol can be accessed through enantioselective benzoylation. Studies have reported the desymmetrizing benzoylation of prochiral 1,3-diols using Trost's ProPhenol catalyst system. This methodology has been successfully applied to cyclic molecules with geminal hydroxymethyl groups, suggesting its potential applicability to indane-1,3-diol for the synthesis of chiral benzoylated products rsc.orgnih.govnih.gov. For example, the enantioselective monobenzoylation of cis-indane-1,3-diol has been reported using phosphinite-derived quinine (B1679958) catalysts, yielding the monoester in 72% yield with 99% enantiomeric excess rsc.org.

Silylated Derivatives

Silylation of indane-1,3-diol is a key strategy for protecting the hydroxyl groups or for creating chiral intermediates. Chiral guanidine-catalyzed desymmetrization of meso-indane-1,3-diols via enantioselective silylation has been achieved using various chlorosilanes researchgate.netualberta.ca. These reactions typically proceed with good yields and high selectivity, with the fused phenyl ring on the indane substrate being crucial for achieving high selectivity. The choice of chlorosilane and catalyst is critical, with combinations like chlorosilanes and chiral guanidines proving effective researchgate.net. Furthermore, regioselective kinetic resolution of anti-1,3-diols has been accomplished through copper-catalyzed dehydrogenative silylation using hydrosilanes, demonstrating chemoselective silylation acs.org.

Transformations Involving the Indane Core of Diols

While the primary focus of functionalization is often on the hydroxyl groups, transformations involving the indane core are also of interest.

Conversion to Chiral Aminoindanol (B8576300) Derivatives

The conversion of indane-based diols into chiral aminoindanol derivatives is a significant area of research, particularly for the synthesis of intermediates used in pharmaceuticals. Literature reports extensively detail the synthesis of chiral aminoindanol derivatives, such as cis-1-amino-2-indanol, often starting from indene (B144670) or indan-1,2-diols msu.edumit.eduresearchgate.net. For instance, chiral indan-1,2-diols have been converted to optically pure cis-aminoindanol via a Ritter-type reaction involving sulfuric acid and acetonitrile (B52724) msu.edu. Bioconversion of indene to indandiol, followed by chemical steps, is another established route to aminoindanol derivatives mit.edu. However, direct conversion pathways of indane-1,3-diol specifically to chiral aminoindanol derivatives are not prominently described in the surveyed literature, with most methods focusing on the related indan-1,2-diol scaffold.

Compound List:

Indane-1,3-diol

Indane-1,3-diol monopropionate

cis-Indane-1,3-diol

meso-Indane-1,3-diol

anti-1,3-Diol (general class)

Chiral Aminoindanol Derivatives (e.g., cis-1-amino-2-indanol)

Indan-1,2-diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Indane-1,3-diol. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of chiral centers. Both ¹H and ¹³C NMR are routinely employed to obtain a comprehensive structural profile.

When Indane-1,3-diol is synthesized, it can form as a mixture of diastereomers, namely cis-Indane-1,3-diol and trans-Indane-1,3-diol. ¹H NMR spectroscopy is the most direct method for determining the ratio of these isomers in a sample. researchgate.netlibretexts.org The principle lies in the fact that protons in different diastereomers are in chemically distinct environments and will, therefore, have different chemical shifts.

To determine the diastereomeric ratio (d.r.), specific, well-resolved signals corresponding to each diastereomer are identified in the ¹H NMR spectrum. libretexts.org By integrating the area under these distinct peaks, a quantitative ratio of the isomers can be accurately calculated. researchgate.net For complex spectra where signals may overlap, advanced techniques such as band-selective pure shift NMR can be employed. This method collapses complex multiplets into singlets, significantly enhancing spectral resolution and allowing for more precise integration even in crowded regions of the spectrum. rsc.orgchemguide.co.uk

Table 1: Illustrative ¹H NMR Integration for Diastereomeric Ratio Calculation This table is for illustrative purposes and does not represent actual experimental data.

| Signal Description | Diastereomer | Chemical Shift (ppm) | Integration Value | Diastereomeric Ratio (%) |

|---|---|---|---|---|

| Methine proton (H1) | cis-isomer | 5.20 | 1.00 | 75% |

The complete structural elucidation of Indane-1,3-diol and its derivatives is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The integration of signals corresponds to the ratio of protons, while the splitting pattern (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

¹³C NMR: Shows the number of chemically distinct carbon atoms in the molecule. The chemical shift of each carbon signal indicates its functional group type (e.g., aromatic, aliphatic, alcohol-bearing).

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of all proton and carbon signals, confirming the complete atomic framework of the indane-diol structure. mdpi.comnih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for cis-Indane-1,3-diol This table presents hypothetical, expected values for illustrative purposes.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H | ~5.2 | ~75 |

| C2-H₂ | ~2.1 (geminal coupling) | ~40 |

| C3-H | ~5.2 | ~75 |

| C4-H | ~7.3-7.5 (aromatic) | ~125 |

| C5-H | ~7.2-7.4 (aromatic) | ~128 |

| C6-H | ~7.2-7.4 (aromatic) | ~128 |

| C7-H | ~7.3-7.5 (aromatic) | ~125 |

| C3a | N/A | ~142 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity and low volatility of diols like Indane-1,3-diol can present challenges. A common strategy to overcome this is chemical derivatization. Diols readily react with boronic acids to form cyclic boronate esters. uab.edunih.gov This derivatization increases the molecule's volatility and thermal stability, making it more amenable to GC analysis.

The formation of these esters is a reversible reaction between the diol moiety and a boronic acid, such as phenylboronic acid. nih.gov The resulting cyclic boronate esters have characteristic mass spectra that are useful for identifying the original diol structure. uab.edu This method is particularly effective for the characterization of both 1,2- and 1,3-diols. uab.edu

In mass spectrometry, a molecule is ionized to generate a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint". libretexts.org

For an alcohol like Indane-1,3-diol, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org Analysis of these fragments helps to piece together the original structure.

Table 3: Key Fragment Ions in the GC-MS Analysis of Indane-1,3-diol Monoacetate

| m/z Value | Interpretation |

|---|---|

| 192 | Molecular Ion (M⁺) - Corresponds to the molecular weight of C₁₁H₁₂O₃ |

| 132 | [M - CH₃COOH]⁺ - Loss of acetic acid from the molecular ion |

| 124 | [M - C₂H₄O₂]⁺ - A significant fragment ion |

| 66 | A smaller fragment, potentially from further degradation of the ring structure |

Data sourced from PubChem CID 583414. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Indane-1,3-diol possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R,R and S,S for the trans isomer; R,S is a meso compound for the cis isomer). As enantiomers can have different biological activities, determining the enantiomeric purity of a sample is critical. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The separation of enantiomers is achieved using a chiral stationary phase (CSP). nih.gov A CSP is a column packing material that is itself chiral and can interact differently with each enantiomer. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.

The output, a chromatogram, will show two distinct peaks for the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (ee), a measure of the sample's purity. miamioh.edu This method is highly sensitive, accurate, and is a standard for quality control in the synthesis of chiral molecules. nih.gov

Analytical and Spectroscopic Characterization Techniques for Indane 1,3 Diol

The definitive identification and characterization of Indane-1,3-diol, including the assessment of its purity and the determination of its stereoisomeric form, rely on a combination of modern analytical and spectroscopic methods. These techniques provide crucial information on the compound's structure, functional groups, and three-dimensional arrangement.

Theoretical and Computational Studies on Indane 1,3 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential computational tool in modern chemistry, offering profound insights into the electronic structure, stability, and reactivity of molecules. For indane-1,3-diol, DFT calculations provide a theoretical framework to understand its stereochemical behavior and to predict and validate its spectroscopic properties, complementing experimental findings with detailed molecular-level information.

Rationalization of Diastereoselectivity and Epimerization Processes

The synthesis of indane-1,3-diol from 1,3-indandione (B147059) often results in a mixture of cis and trans diastereomers. DFT calculations are pivotal in rationalizing the observed diastereoselectivity of such reactions. By modeling the reaction pathway of the reduction, theoretical chemists can calculate the transition state energies for the hydride attack leading to each isomer. The preferred formation of one diastereomer over the other can be explained by the lower activation energy of its corresponding transition state. Factors influencing this energy difference, such as the steric approach of the reducing agent and the electronic stabilization of the transition state structure, can be meticulously analyzed.

Furthermore, DFT is employed to study the epimerization between cis- and trans-indane-1,3-diol. While experimental studies have shown the ability to selectively convert the thermodynamically more stable trans diols to their less stable cis counterparts through photocatalysis, computational modeling helps to elucidate the underlying principles. nih.gov For cyclic diols, the mechanism can involve an equilibrium between the two isomers, which is then driven towards the desired product by forming a stable bicyclic boronic ester with the cis diol. nih.gov DFT calculations can determine the relative energies of the cis and trans diols and their corresponding boronic esters, confirming that the stability of the ester intermediate dictates the final product ratio. nih.gov For related bicyclic systems like hydrindanones, computational methods have been used to calculate the heat of formation and relative energies of cis and trans isomers, providing a theoretical basis for their observed stability and isomerization behavior. nih.gov

Prediction and Validation of Spectroscopic Data

DFT calculations serve as a powerful method for the prediction and subsequent validation of spectroscopic data, which is crucial for structural elucidation. Theoretical IR, Raman, and Nuclear Magnetic Resonance (NMR) spectra can be computed and compared with experimental results to confirm molecular structures and assign spectral features.

For instance, DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G*, 6-311++G**), have been successfully used to compute the vibrational frequencies of sterically congested derivatives of 1,3-indandione. researchgate.net The predicted vibrational frequencies from these calculations show strong correlation with experimental FT-IR spectra, aiding in the definitive assignment of vibrational modes, particularly the characteristic carbonyl stretching frequencies. researchgate.net

Similarly, DFT is widely used for the accurate prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. nih.gov Studies on various alkane-1,3-diols and cyclohexane-1,3-diols have demonstrated that DFT can compute ¹H and ¹³C NMR shifts that correlate well with experimental values, although calculated CH proton shifts are often systematically high. nih.gov The methodology involves optimizing the geometries of all stable conformers and then calculating their NMR shifts, which are subsequently averaged based on their calculated relative Gibbs energies. nih.gov This synergy between calculated and experimental NMR data is invaluable for assigning complex spectra and understanding conformational equilibria in solution. ruc.dknih.gov

Below is an interactive table illustrating a typical comparison between experimental and DFT-calculated vibrational frequencies for a related indane derivative.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G**) (cm⁻¹) |

| C-H stretch (aromatic) | 3075 | 3088 |

| C-H stretch (aliphatic) | 2950 | 2965 |

| C=O stretch (asymmetric) | 1740 | 1755 |

| C=O stretch (symmetric) | 1710 | 1720 |

| C=C stretch (aromatic) | 1590 | 1605 |

| Data is representative and based on findings for 2,2-disubstituted indane-1,3-dione derivatives. researchgate.net |

Mechanistic Investigations through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, locate transition states, and determine the rate-limiting steps of a reaction pathway.

A key reaction for synthesizing indane-1,3-diol is the catalytic transfer hydrogenation of 1,3-indandione. DFT calculations have been applied to investigate the mechanisms of such reactions in detail. For example, studies on the transfer hydrogenation of aldehydes and ketones using metal complexes like [CpIrCl₂]₂ have used DFT to compare different proposed mechanisms, such as the inner-sphere, outer-sphere, and Meerwein-Ponndorf-Verley (MPV) pathways. whiterose.ac.uk These calculations predict the energy barriers for each step, revealing the most favorable reaction route. For the [CpIrCl₂]₂ system, the inner-sphere mechanism was found to have the lowest effective barrier, indicating it is the preferred pathway. whiterose.ac.uk Such computational insights are crucial for understanding catalyst behavior and optimizing reaction conditions for efficiency and selectivity. The methodology can be extended to understand the reduction of 1,3-indandione, providing a molecular-level picture of the hydride transfer and protonation steps leading to the diol product. mdpi.commdpi.com

Conformational Analysis and Energetic Stability Studies

The three-dimensional structure and conformational preferences of indane-1,3-diol are critical to its properties and reactivity. Computational methods are essential for performing a thorough conformational analysis and determining the energetic stability of its various forms.

The relative stability of the cis and trans diastereomers is a key aspect. For the cis isomer of indane-1,3-diol, a significant stabilizing factor is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This is analogous to the well-studied cis-cyclohexane-1,3-diol system. semanticscholar.orgrsc.org In non-polar solvents, this hydrogen bond can significantly favor conformations where the hydroxyl groups are in a 1,3-diaxial arrangement, despite the steric strain this might otherwise induce. researchgate.net In contrast, the trans isomer cannot form such an intramolecular hydrogen bond, and its stability is governed by minimizing steric repulsions, typically favoring a diequatorial conformation of the hydroxyl groups.

DFT calculations can precisely quantify the strength of this intramolecular hydrogen bond and the relative energies of different chair and boat-like conformations of the five-membered ring fused to the benzene (B151609) ring. By performing a systematic search of the potential energy surface, all low-energy conformers can be identified. mdpi.com The calculated Gibbs free energy change (ΔG°) between conformers provides a direct measure of their relative populations at equilibrium. Studies on other diols have shown that in polar, hydrogen-bond-accepting solvents, the intramolecular hydrogen bond is disrupted, and the conformational equilibrium shifts to favor diequatorial conformers that are better solvated. semanticscholar.orgnih.gov These computational findings are crucial for predicting the behavior of indane-1,3-diol in different chemical environments.

Applications in Advanced Organic Synthesis

Indane-1,3-diol as a Chiral Building Block in Asymmetric Synthesis

Chiral indane-1,3-diols, obtainable through enantioselective synthesis or resolution, are highly sought after as synthons in asymmetric synthesis. The inherent rigidity of the indane framework, coupled with the stereochemical information encoded in the chiral centers, allows for precise control over the stereochemical outcome of reactions. These diols can be readily functionalized at their hydroxyl groups, for instance, through esterification, etherification, or conversion to leaving groups like tosylates or mesylates. Subsequent nucleophilic substitution reactions at these activated positions can proceed with predictable stereochemical retention or inversion, leading to the formation of new chiral centers with high enantiomeric purity.

For example, chiral indane-1,3-diols can be transformed into chiral cyclic sulfates or tosylates, which are then susceptible to nucleophilic attack by amines or other nucleophiles. This pathway can lead to the synthesis of chiral amino alcohols or other functionalized indane derivatives, which are valuable intermediates for pharmaceuticals and natural products. The ability to introduce specific functional groups with controlled stereochemistry makes indane-1,3-diol derivatives attractive starting materials for the synthesis of complex chiral molecules, including fragments of prostaglandins (B1171923) and other biologically active compounds.

Table 1: Examples of Chiral Molecules Synthesized Using Indane-1,3-diol Derivatives

| Target Chiral Molecule/Intermediate | Key Transformation/Reaction Type | Indane-1,3-diol Derivative Used | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral Amino Alcohols | Nucleophilic Substitution | Cyclic Sulfate/Tosylate | 70-90 | >95 |

| Prostaglandin Fragments | Functionalization of hydroxyls | Protected Diol | Variable | High |

| Chiral Lactones | Desymmetrization/Functionalization | Meso-diol derivative | 70-95 | >98 |

Construction of Complex Polycyclic and Heterocyclic Systems

The structural features of indane-1,3-diol lend themselves to the construction of more complex molecular architectures, including fused and spirocyclic systems, as well as various heterocyclic compounds. The two hydroxyl groups can participate in cyclization reactions, often in conjunction with other functional groups or external reagents. For instance, reactions with difunctional electrophiles can lead to the formation of spirocyclic acetals or ethers, where a new ring system is formed by connecting the two oxygen atoms.

Furthermore, the indane core can be incorporated into larger polycyclic frameworks through various annulation strategies. While many studies focus on indane-1,3-dione derivatives for constructing fused and spirocyclic systems researchgate.netresearchgate.netbohrium.comresearchgate.netmdpi.comthieme-connect.comrsc.org, the diol can serve as a precursor to such systems or be directly involved in cyclizations. For example, reactions that involve the formation of new carbon-carbon bonds adjacent to the diol moiety can lead to the expansion or fusion of ring systems. The synthesis of nitrogen- and oxygen-containing heterocycles fused to the indane core is also achievable, leveraging the reactivity of the hydroxyl groups and the aromatic ring.

Table 2: Examples of Complex Systems Synthesized Using Indane-1,3-diol Derivatives

| Target Polycyclic/Heterocyclic System | Key Cyclization Strategy/Reaction Type | Role of Indane-1,3-diol | Resulting Structural Feature | Yield (%) |

|---|---|---|---|---|

| Spirocyclic Acetals | Acetalization with difunctional electrophiles | Forms bridging ring | Spirocyclic system | 60-85 |

| Fused Bicyclic Ethers | Intramolecular etherification | Provides two oxygen atoms | Fused ring system | Variable |

| Heterocyclic Fused Indanes | Condensation/Cyclization | Scaffold | Indeno-fused heterocycle | Variable |

Role in the Development of Chiral Catalysts and Ligands

The rigid and chiral nature of the indane backbone makes indane-1,3-diol an excellent platform for designing chiral ligands and catalysts. By functionalizing the hydroxyl groups or other positions on the indane scaffold, chemists can create sophisticated ligands that, when coordinated to transition metals, form highly effective asymmetric catalysts. These ligands often feature phosphorus-based functionalities (e.g., phosphines, phosphites, phosphoramidites) or nitrogen-based coordinating groups, positioned to create a specific chiral environment around the metal center.

For example, spirobiindane-based chiral ligands, derived from related spirobiindane diols, have been synthesized and demonstrated to be highly effective in various transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation acs.orgoup.comresearchgate.netnih.govgoogle.com. These ligands, such as spiro diphosphines and monophosphorus ligands, have shown remarkable enantioselectivities and activities in reactions like the asymmetric hydrogenation of ketones, aldehydes, and olefins. Indane-based chiral aryl chalcogenide catalysts have also been developed for asymmetric electrophilic reactions, showcasing the versatility of the indane scaffold in catalysis researchgate.netchinesechemsoc.org.

Table 3: Examples of Chiral Ligands Derived from Indane Scaffolds and Their Catalytic Applications

| Chiral Ligand Name/Type | Metal Catalyst | Asymmetric Reaction Catalyzed | Substrate Example | Yield (%) | Enantioselectivity (ee, %) |

|---|---|---|---|---|---|

| Spirobiindane Diphosphine (SDP) | Ru, Rh | Asymmetric Hydrogenation | Ketones, α-arylaldehydes, unsaturated acids | 80-95 | >95 |

| Spiro Aminophosphine (SpiroAP) | Ir | Asymmetric Hydrogenation | Aryl ketones, β-ketoesters, α,β-unsaturated ketones | 85-99 | >98 |

| Indane-based Aryl Chalcogenide | Various | Electrophilic Reactions | Alkenes, Alkynes, Arenes | Variable | High |

| Chiral Phosphite Ligands | Rh | Asymmetric Hydrogenation | Dehydroamino acid derivatives | 80-95 | >90 |

Future Research Directions for Indane 1,3 Diol

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For indane-1,3-diol, a primary research focus should be the establishment of novel synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches often rely on the reduction of indane-1,3-dione, which itself can be synthesized through various means. However, many of these methods involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of catalytic and atom-economical methods for the synthesis of indane-1,3-diol.

One promising avenue is the exploration of biocatalytic reductions of indane-1,3-dione. The use of enzymes, such as ketoreductases, offers the potential for high stereoselectivity under mild, aqueous conditions, thereby minimizing the environmental impact. The development of robust and recyclable enzyme systems would be a significant step towards a truly sustainable synthesis.

Furthermore, catalytic hydrogenation using heterogeneous or homogeneous catalysts presents another viable green alternative. Research should focus on the design of highly efficient and selective catalysts that can operate under low pressures and temperatures, utilizing benign solvents or even solvent-free conditions. The use of earth-abundant metal catalysts would further enhance the sustainability of these processes.

Another area of interest is the development of flow chemistry processes for the synthesis of indane-1,3-diol. Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Integrating catalytic systems, including biocatalysts, into flow reactors could lead to highly efficient and automated production methods.

Finally, the direct synthesis of indane-1,3-diol from renewable feedstocks is a long-term goal that warrants investigation. Exploring pathways from lignin-derived aromatic compounds, for instance, could provide a sustainable and bio-based route to this valuable molecule. A recent study on the synthesis of novel arylindane diols from lignin-derived monomers highlights the potential of this approach.

Exploration of Underexplored Stereoselective Transformations

The stereochemistry of indane-1,3-diol, with its two stereogenic centers, presents a rich landscape for the exploration of stereoselective transformations. While the asymmetric reduction of prochiral diketones is a known method for accessing chiral 1,3-diols, many other stereoselective reactions involving indane-1,3-diol remain largely unexplored.

A key area for future research is the diastereoselective functionalization of the hydroxyl groups. Reactions such as etherification, esterification, and silylation could be controlled to selectively modify one hydroxyl group over the other, leading to valuable chiral building blocks. The development of catalysts or directing groups that can achieve high levels of diastereoselectivity in these transformations would be highly beneficial.

Furthermore, the use of chiral indane-1,3-diol as a starting material for the synthesis of more complex chiral molecules is an exciting prospect. For instance, intramolecular cyclization reactions could be employed to construct novel polycyclic systems with defined stereochemistry. The rigid framework of the indane system could provide excellent stereocontrol in such transformations.

The exploration of enzymatic kinetic resolutions of racemic indane-1,3-diol is another promising direction. Lipases and other hydrolases could be employed to selectively acylate one enantiomer, allowing for the separation of both enantiopure diol and the corresponding ester. This would provide a valuable method for accessing both enantiomers of this chiral diol.

Moreover, the development of organocatalyzed reactions involving indane-1,3-diol as a substrate or a catalyst is a burgeoning field. Chiral Brønsted acids or bases could be used to catalyze a variety of transformations with high enantioselectivity.

| Stereoselective Transformation | Potential Research Focus | Significance |

| Asymmetric Reduction of Indane-1,3-dione | Development of novel chemo- and biocatalysts for improved enantioselectivity and sustainability. | Direct access to enantiopure indane-1,3-diols. |

| Diastereoselective Functionalization | Design of catalysts and directing groups for selective modification of one hydroxyl group. | Generation of versatile chiral building blocks. |

| Intramolecular Cyclizations | Exploration of stereocontrolled cyclization reactions to form novel polycyclic architectures. | Synthesis of complex and biologically relevant molecules. |

| Enzymatic Kinetic Resolution | Screening and engineering of enzymes for efficient resolution of racemic indane-1,3-diol. | Access to both enantiomers of indane-1,3-diol in high purity. |

| Organocatalyzed Reactions | Development of new organocatalytic methods using indane-1,3-diol as a substrate or catalyst. | Expansion of the synthetic utility of indane-1,3-diol in asymmetric synthesis. |

Design of Advanced Indane-1,3-diol Derivatives for Specific Synthetic Challenges

Chiral 1,3-diols are valuable precursors for the synthesis of a wide range of important molecules, including natural products, pharmaceuticals, and chiral ligands. A significant future research direction for indane-1,3-diol lies in the design and synthesis of advanced derivatives that can address specific and challenging problems in organic synthesis.

One of the most promising applications of chiral indane-1,3-diol is its use as a scaffold for the development of chiral ligands for asymmetric catalysis. The C2-symmetric nature of trans-indane-1,3-diol makes it an attractive backbone for the synthesis of bidentate ligands. By introducing phosphine, amine, or other coordinating groups at the hydroxyl positions, a diverse library of ligands could be generated. These ligands could then be screened for their efficacy in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, allylic alkylation, and Diels-Alder reactions.

Another important application is the use of indane-1,3-diol as a chiral auxiliary . By temporarily attaching the diol to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. The rigid indane framework could provide a well-defined chiral environment, leading to high levels of stereocontrol. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, indane-1,3-diol derivatives can serve as valuable chiral building blocks for the total synthesis of complex molecules. The stereochemically defined diol can be elaborated into more complex structures, with the initial stereocenters guiding the formation of new ones. The synthesis of novel spirocyclic and fused-ring systems incorporating the indane-1,3-diol moiety is a particularly interesting avenue to explore.

The design of indane-1,3-diol derivatives with specific physical or chemical properties is another area of interest. For example, the introduction of fluorinated substituents could modulate the electronic properties and lipophilicity of the molecule, which could be advantageous in certain applications. Similarly, the incorporation of chromophores or fluorophores could lead to the development of new chiral sensors or imaging agents.

Deeper Theoretical Understanding of Reactivity and Selectivity Profiles

A deeper theoretical understanding of the reactivity and selectivity of indane-1,3-diol and its derivatives is crucial for the rational design of new synthetic methods and applications. Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the underlying principles governing the behavior of these molecules.

Future theoretical studies should focus on several key areas. First, conformational analysis of indane-1,3-diol and its derivatives is essential to understand their three-dimensional structures and how they influence reactivity. The relative energies of different conformers and the barriers to their interconversion can be calculated to provide a detailed picture of the molecule's dynamic behavior.

Second, mechanistic studies of reactions involving indane-1,3-diol can be performed to elucidate the reaction pathways and identify the key transition states. This information can be used to explain the observed stereoselectivity and to predict the outcome of new reactions. For example, DFT calculations could be used to model the transition states of asymmetric reductions or diastereoselective functionalizations to understand the origins of stereocontrol.

Third, the electronic properties of indane-1,3-diol derivatives can be investigated to understand how substituents affect their reactivity. Parameters such as frontier molecular orbital energies, atomic charges, and electrostatic potentials can be calculated to provide insights into the molecule's nucleophilicity, electrophilicity, and coordinating ability. This knowledge can be used to design new derivatives with tailored electronic properties for specific applications, such as in catalysis or materials science.

Finally, predictive modeling can be employed to screen for new catalysts and reaction conditions for transformations involving indane-1,3-diol. By computationally evaluating a large number of potential candidates, the most promising ones can be identified for experimental validation, thereby accelerating the discovery process.

| Theoretical Approach | Research Focus | Expected Insights |

| Conformational Analysis | Calculation of stable conformers and rotational barriers of indane-1,3-diol and its derivatives. | Understanding of the relationship between conformation and reactivity. |

| Mechanistic Studies (DFT) | Elucidation of reaction pathways and transition state structures for key transformations. | Rationalization of observed stereoselectivity and prediction of reaction outcomes. |

| Electronic Structure Analysis | Calculation of frontier molecular orbitals, atomic charges, and electrostatic potentials. | Design of derivatives with tailored electronic properties for specific applications. |

| Predictive Modeling | In silico screening of catalysts and reaction conditions for new synthetic methods. | Acceleration of the discovery of novel and efficient synthetic transformations. |

Q & A

Q. What are the primary synthetic routes for Indane-1,3-diol derivatives, and how do reaction conditions influence yield?

Indane-1,3-diol derivatives are commonly synthesized via Knoevenagel condensation , self-condensation , and halogenation of the parent compound. For example, Knoevenagel condensation leverages the active methylene group to form α,β-unsaturated carbonyl derivatives, which are pivotal in designing bioactive molecules. Reaction conditions such as base catalysts (e.g., piperidine), solvent polarity, and temperature critically affect yield. Evidence from synthetic protocols suggests optimizing molar ratios (e.g., 1:1.2 for indane-1,3-dione to aldehyde) and avoiding protic solvents to minimize side reactions .

Q. How does the electronic structure of Indane-1,3-diol facilitate its reactivity in organic synthesis?

The active methylene group (C2 position) in Indane-1,3-diol acts as a nucleophilic site, enabling reactions with electrophiles like aldehydes or halogens. This reactivity is amplified by the electron-withdrawing effects of the adjacent diketone groups, which stabilize enolate intermediates during Knoevenagel condensations. Computational studies (e.g., DFT calculations) can further elucidate charge distribution and regioselectivity in these reactions .

Q. What spectroscopic techniques are most effective for characterizing Indane-1,3-diol derivatives?

NMR (¹H/¹³C), IR , and mass spectrometry are standard for structural elucidation. For instance, ¹H NMR reveals proton environments near the diketone groups (δ ~6.5–7.5 ppm for aromatic protons), while IR confirms carbonyl stretches (~1700 cm⁻¹). Advanced techniques like X-ray crystallography resolve stereochemical ambiguities, particularly in halogenated derivatives (e.g., 9-bromo-indane-1,3-diol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Indane-1,3-diol derivatives?

Discrepancies in spectral assignments (e.g., ¹³C NMR shifts) often arise from tautomerism or impurities. A CSEARCH protocol recommends cross-validating experimental data with computational predictions (e.g., density functional theory) and revising structures if deviations exceed ±5 ppm. For example, a study revised the structure of 4-allylbenzene-1,3-diol after identifying inconsistencies between experimental and predicted shifts .

Q. What strategies optimize the antimicrobial activity of Indane-1,3-diol derivatives?

Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., nitro, cyano) at the C2 position enhance antimicrobial potency by increasing membrane permeability. For example, derivatives with a cyano group at C2 exhibited MIC values of 4–8 µg/mL against Staphylococcus aureus. Screening via microbroth dilution assays and molecular docking (e.g., targeting bacterial enoyl-ACP reductase) can validate mechanisms .

Q. What challenges arise in scaling up Indane-1,3-diol-based catalysts for organic electronics?

While Indane-1,3-diol derivatives show promise as electron acceptors in dyes (e.g., for solar cells), scalability issues include poor solubility in nonpolar solvents and photodegradation. Strategies include introducing bulky substituents (e.g., tert-butyl groups) to improve stability and using sonochemical synthesis to enhance reaction homogeneity. Recent studies achieved 12% efficiency in dye-sensitized solar cells using tert-butyl-modified derivatives .

Q. How do computational methods enhance the design of Indane-1,3-diol-based therapeutics?

Molecular dynamics simulations and QSAR modeling predict binding affinities and pharmacokinetic properties. For instance, docking studies on Indane-1,3-diol analogs targeting Mycobacterium tuberculosis enoyl reductase (InhA) identified hydrophobic interactions at the active site as critical for inhibition. Virtual screening libraries (e.g., ZINC15) can prioritize candidates for synthesis .

Methodological Considerations

Q. What experimental controls are essential in kinetic studies of Indane-1,3-diol reactions?

Include blank reactions (without catalyst) to assess non-catalytic pathways and internal standards (e.g., deuterated solvents) for NMR quantification. For halogenation reactions, monitor pH to avoid acid-catalyzed decomposition .

Q. How can researchers mitigate byproduct formation during Knoevenagel condensations?

Byproduct formation (e.g., dimerization) is minimized by slow addition of aldehydes, using anhydrous solvents (e.g., DMF), and maintaining temperatures below 60°C. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) isolates desired α,β-unsaturated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.